N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-(3-phenylpropyl)ethanediamide
Description
This compound features a thieno[3,4-c]pyrazole core substituted at the 3-position with a 2,4-dimethylphenyl group and an ethanediamide linker connected to a 3-phenylpropyl moiety. Its molecular formula is C23H26N4O2S (assuming the 3-phenylpropyl substituent replaces the 3-methylbutyl group in the closely related compound BG14733) . The presence of the phenylpropyl group may enhance lipophilicity compared to analogs with shorter alkyl chains.
Properties
IUPAC Name |
N'-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-phenylpropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2S/c1-16-10-11-21(17(2)13-16)28-22(19-14-31-15-20(19)27-28)26-24(30)23(29)25-12-6-9-18-7-4-3-5-8-18/h3-5,7-8,10-11,13H,6,9,12,14-15H2,1-2H3,(H,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPSSSPSJOOJQKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C(=O)NCCCC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-(3-phenylpropyl)ethanediamide is a complex organic compound that belongs to the class of pyrazole derivatives. This compound exhibits a unique structural configuration, which includes a thieno[3,4-c]pyrazole core and various substituent groups that enhance its biological activity. This article explores the biological activity of this compound, focusing on its anticancer potential and other pharmacological properties.
Structural Characteristics
The compound's structure can be summarized as follows:
| Component | Description |
|---|---|
| Core Structure | Thieno[3,4-c]pyrazole |
| Substituents | 2,4-dimethylphenyl and 3-phenylpropyl groups |
| Molecular Formula | C20H24N4S |
| Molecular Weight | 356.49 g/mol |
The presence of the thieno ring fused to a pyrazole moiety contributes significantly to the compound's lipophilicity and potential biological interactions.
Anticancer Properties
Research indicates that pyrazole derivatives demonstrate significant anticancer activity. The specific compound under discussion has been evaluated for its ability to inhibit cancer cell proliferation. A study reported the synthesis of related pyrazole compounds and their evaluation as potential anticancer agents. The findings revealed that modifications in the substituents influenced the biological activity significantly.
-
Mechanism of Action : The compound is believed to exert its anticancer effects through multiple mechanisms, including:
- Inhibition of cell proliferation.
- Induction of apoptosis in cancer cells.
- Modulation of signaling pathways associated with tumor growth.
-
Case Studies :
- A comparative analysis with other pyrazole derivatives highlighted that this compound exhibited enhanced potency against various cancer cell lines. For instance, it showed IC50 values ranging from 0.3 to 0.5 μM in acute lymphoblastic leukemia (ALL) cell lines compared to values exceeding 7 μM for less potent analogs .
Other Pharmacological Activities
In addition to its anticancer properties, this compound has been investigated for other biological activities:
- Antimicrobial Activity : Pyrazole compounds have shown varying degrees of antimicrobial effects against bacterial and fungal strains .
- Anti-inflammatory Effects : Some studies suggest that similar thieno-pyrazole derivatives possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
Research Findings
Recent studies have focused on optimizing the synthesis and enhancing the potency of this compound:
- Synthesis Techniques : The synthesis typically involves multi-step processes starting from thieno[3,4-c]pyrazole precursors. Reaction conditions such as temperature and catalysts are crucial for achieving high yields .
- Pharmacokinetics : Investigations into the pharmacokinetic properties reveal that modifications in substituent groups can lead to significant changes in bioavailability and metabolic stability .
Comparison with Similar Compounds
Structural Analog: BG14733 (N'-[2-(2,4-Dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(3-methylbutyl)ethanediamide)
- Molecular Formula : C20H26N4O2S .
- Key Differences : The target compound replaces the 3-methylbutyl group in BG14733 with a 3-phenylpropyl chain. This substitution introduces a phenyl ring, increasing molecular weight by ~40 Da and likely altering pharmacokinetic properties (e.g., solubility, membrane permeability).
- Reported Data : BG14733 is commercially available for research (CAS 941992-43-4; USD $8–$10/g) but lacks disclosed biological activity .
CRY1/CRY2 Agonists (Compounds 11 and 12)
- Compound 11: N-(2-(2,4-Dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide Activity: Selective CRY1 agonist. Structural Difference: Replaces the ethanediamide-phenylpropyl group with a benzamide moiety. This likely reduces hydrogen-bonding capacity compared to the target compound.
- Compound 12: 1-(4-Chlorophenyl)-N-(2-(4-methoxyphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)cyclopentane-1-carboxamide Activity: Moderately selective CRY2 agonist.
Data Table: Key Structural and Functional Comparisons
Research Implications and Limitations
- The target compound’s phenylpropyl-ethanediamide architecture distinguishes it from CRY-targeting analogs, suggesting unexplored biological pathways.
- Limited data on its activity necessitates further assays (e.g., receptor binding, metabolic stability) to validate hypotheses derived from structural comparisons.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
